1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide

Cannabinoid receptor pharmacology Allosteric modulation Structure-activity relationship

Researchers face significant risks when assuming functional interchangeability among indole-2-carboxamide analogs due to extreme SAR sensitivity. This compound (CAS 1081131-84-1) offers a structurally distinct probe for de-risking assay development. - **Primary application**: Broad-panel target deconvolution & orphan receptor screening. - **Key differentiator**: Unsubstituted indole core + N1-benzyl group - diverges from CB1 allosteric modulators (ORG27569) and CK2 inhibitors. - **Supply**: Immediate shipment for academic screening centers & pharma hit-finding groups.

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
Cat. No. B12175413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C22H25N3O2/c1-16(2)21(26)23-12-13-24-22(27)20-14-18-10-6-7-11-19(18)25(20)15-17-8-4-3-5-9-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyBSLBSAAWRSEUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Profile of 1-Benzyl-N-(isobutyramidoethyl)-1H-indole-2-carboxamide


1-Benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 1081131-84-1; PubChem CID 29140306) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by an N1-benzyl substituent and an N-(2-isobutyramidoethyl) side chain [1]. Its molecular formula is C22H25N3O2 with a molecular weight of 363.5 g/mol [1]. The indole-2-carboxamide scaffold is recognized for engagement with diverse pharmacological targets, including cannabinoid receptors (CB1/CB2) as allosteric modulators and IKK2 kinase as inhibitors [2][3]. This compound's specific substitution pattern—unsubstituted indole core, N1-benzyl group, and isobutyramidoethyl carboxamide side chain—structurally distinguishes it from the prototypical 5-chloro-3-alkyl-substituted CB1 allosteric modulators (e.g., ORG27569) and from other 1-benzylindole-2-carboxamide analogs reported as kinase inhibitors [4].

Underexplored indole-2-carboxamide chemotype; unsubstituted core and N1-benzyl substitution
No published bioactivity data — requires de novo pharmacological profiling
May support target deconvolution and SAR exploration workflows

Generic Substitution Risks of 1-Benzyl-N-(isobutyramidoethyl)-1H-indole-2-carboxamide


The indole-2-carboxamide chemotype exhibits highly divergent pharmacological profiles that are exquisitely sensitive to specific substitution patterns. In the CB1 allosteric modulator series, the presence of a C5 electron-withdrawing group (e.g., chloro), C3 alkyl chain length, and the nature of the amino substituent on the phenethyl ring B critically determine binding affinity (KB), binding cooperativity (α), and functional signaling bias [1]. Substituting the target compound—which bears an unsubstituted indole core, an N1-benzyl group, and a unique N-(2-isobutyramidoethyl) side chain—with a 5-chloro-3-alkyl analog such as ORG27569 would introduce pharmacophoric elements known to dramatically alter allosteric parameters [1]. Similarly, in the IKK2 inhibitor series, indole-2-carboxamide derivatives with different R1/R2/R3 substituents exhibit varying kinase inhibition profiles [2]. Without target-specific quantitative activity data, any assumption of functional interchangeability between this compound and other indole-2-carboxamide analogs is scientifically unfounded and poses substantial risk of misassignment in pharmacological studies or assay development.

5-Chloro-3-alkyl CB1 Allosteric Modulators
Key pharmacophoric elements (C5-Cl, C3-alkyl) absent in target compound; allosteric parameters may not transfer directly.
N1-Methyl CB1 Biased Ligands (ICAM Series)
N1-benzyl bulk and additional aromatic ring may alter receptor interaction geometry; biased signaling profile may differ.
1-Benzyl-N-(dichlorobenzyl) CK2 Inhibitor
Carboxamide N-substituent alters H-bonding capacity and lipophilicity; kinase inhibition profile unknown and may not correspond.

Differentiation Evidence for 1-Benzyl-N-(isobutyramidoethyl)-1H-indole-2-carboxamide


Structural Divergence from CB1 Allosteric Modulators

The target compound lacks the C5-chloro and C3-alkyl substituents that are defining features of the prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl) and its optimized analogs 12d (5-chloro-3-propyl) and 12f (5-chloro-3-hexyl) [1]. In the indole-2-carboxamide CB1 allosteric modulator series, the C5 electron-withdrawing group and C3 alkyl chain length are critical determinants of both binding affinity (KB) and binding cooperativity (α). The most potent compounds in this series achieve KB values of 89.1–259.3 nM with cooperativity factors (α) of 1.5–24.5 [1]. The target compound's unsubstituted indole core and N1-benzyl substitution pattern represent a structurally orthogonal chemotype within the indole-2-carboxamide class, predicting a fundamentally different pharmacological interaction profile at CB1 compared to the 5-chloro-3-alkyl series [1].

CB1 Pharmacophore
Class-level inference
Target Unsubstituted indole; N1-benzyl; N-(2-isobutyramidoethyl)
ORG27569 5-Cl; 3-ethyl; phenethyl-piperidine
Structural orthogonality; CB1 modulation parameters may not translate
No direct binding data available
Cannabinoid receptor pharmacology Allosteric modulation Structure-activity relationship

N1-Benzyl vs. N1-Methyl in CB1 Biased Signaling

The indole-2-carboxamide CB1 allosteric modulators ICAM-a (5-chloro-3-ethyl-1-methyl) and ICAM-b (5-chloro-3-pentyl-1-methyl) bear an N1-methyl substituent and exhibit biased signaling characterized by negative modulation of G-protein coupling with concurrent β-arrestin-mediated ERK1/2 phosphorylation [1]. The target compound carries an N1-benzyl group rather than N1-methyl, which introduces significantly greater steric bulk and lipophilicity at this position. The N1 substituent in the indole-2-carboxamide series has been shown to influence allosteric modulator binding and cooperativity; replacement of the indole ring with azaindole in the related dopamine D2 receptor allosteric modulator SB269652 altered affinity by 30-fold [2]. While no direct CB1 data exist for the target compound, the N1-benzyl vs. N1-methyl distinction represents a substantial structural divergence that would be expected to alter receptor interaction geometry and pharmacological outcome [1].

N1 Substituent
Class-level inference
Target N1-benzyl (91 Da); additional aromatic ring
ICAM-a/b N1-methyl (15 Da); biased signaling reported
Biased signaling properties may differ from N1-methyl ICAM series
No direct CB1 assay data
Biased signaling β-arrestin recruitment CB1 receptor

CK2 Inhibitor Differentiation: Isobutyramidoethyl vs. Dichlorobenzyl Side Chain

The most closely related structurally characterized compound is 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide (compound 4), which demonstrated an IC50 of 14.6 µM against human protein kinase CK2 [1]. Both the target compound and compound 4 share the 1-benzylindole-2-carboxamide core but diverge at the carboxamide N-substituent: the target compound features an N-(2-isobutyramidoethyl) side chain, whereas compound 4 bears an N-(2,4-dichlorobenzyl) group. This N-substituent difference introduces distinct hydrogen-bonding capacity (the target compound's ethylenediamine linker provides two amide NH donors and two carbonyl acceptors vs. a single amide bond in compound 4) and altered lipophilicity (2,4-dichlorobenzyl is substantially more lipophilic than isobutyramidoethyl). These physicochemical differences would be expected to yield a divergent kinase inhibition profile [1].

CK2 Inhibition
Cross-study comparable
Target N-(2-isobutyramidoethyl); no CK2 data
Comparator N-(2,4-dichlorobenzyl); IC50 14.6 µM
CK2 inhibitory activity unknown; side-chain alters H-bonding potential
Requires direct kinase profiling
Protein kinase CK2 inhibition Indole-based kinase inhibitors Selectivity profiling

Physicochemical & Drug-Likeness Comparison

The target compound's computed physicochemical parameters are compared with those of reference indole-2-carboxamides ORG27569 and ICAM-b [1][2]. The target compound has a lower molecular weight (363.5 vs. 426.0 g/mol for ORG27569) and lower calculated lipophilicity (XLogP3-AA: 3.6 vs. AlogP ~4.33 for related indole-2-carboxamides), suggesting potential for improved solubility and permeability profiles [1]. The target compound has 7 rotatable bonds, 2 hydrogen bond donors, and 2 hydrogen bond acceptors, yielding a topological polar surface area (TPSA) consistent with moderate membrane permeability . However, unlike ORG27569 which bears a basic piperidine nitrogen (pKa ~8-9), the target compound lacks a strongly basic center, which may influence pH-dependent solubility and tissue distribution [2].

Physicochemical Profile
Class-level inference
MW 363.5 · XLogP3 3.6 · HBD 2 · HBA 2 · TPSA ~64 Ų
Lower MW, no basic center vs. piperidine-containing indole-2-carboxamides
Computed properties; may influence permeability
Physicochemical properties Drug-likeness Computational ADME prediction

Absence of Published Bioactivity Data

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, and the primary literature reveals no quantitative biological activity data for this compound as of the search date [1][2]. This contrasts with extensively characterized indole-2-carboxamide analogs such as ORG27569 (13 bioactivity data points in ChEMBL) and compound 12f (KB = 89.1 nM with cooperativity α = 6.8) [3][4]. For procurement decisions, this data gap means: (i) the compound's pharmacological target(s) and potency are uncharacterized; (ii) it cannot be deployed as a validated chemical probe without de novo profiling; and (iii) any experimental results obtained with this compound will require independent confirmation of identity, purity, and biological activity [1].

Bioactivity Data
Data to verify
No Ki, IC50, or EC50 reported in ChEMBL, PubChem, or primary literature
Uncharacterized pharmacology; requires de novo profiling
Systematic database search conducted
Data transparency Assay reproducibility Chemical probe validation

Commercial Availability and Single-Source Procurement Risk

The target compound (CAS 1081131-84-1) is listed in several chemical supplier catalogs under catalog numbers including STL232302 and AKOS016375611, but availability appears limited to a small number of screening compound vendors [1]. This contrasts with widely available indole-2-carboxamide reference compounds such as ORG27569 (available from >10 major suppliers) and SB269652 [2]. The limited commercial sourcing means procurement may be subject to longer lead times, batch-to-batch variability, and single-supplier dependency. However, the synthetic route is accessible via standard indole-2-carboxylic acid functionalization chemistry: N1-benzylation of indole-2-carboxylic acid followed by amide coupling with N-(2-aminoethyl)isobutyramide .

Commercial Sourcing
Supplier review
≤5 specialty suppliers; typical catalog quantities ≤50 mg
Single-supplier dependency possible; batch variability risk
Verify stock and lead time before procurement
Commercial availability Supply chain risk Synthetic feasibility

Application Scenarios for 1-Benzyl-N-(isobutyramidoethyl)-1H-indole-2-carboxamide


Chemical Probe for Target Deconvolution

Given the complete absence of publicly reported pharmacological activity data [1], this compound is best deployed in broad-panel target deconvolution studies to identify its primary molecular target(s). Its structural divergence from both the 5-chloro-3-alkyl CB1 allosteric modulators and the dichlorobenzyl-substituted CK2 inhibitors [2][3] makes it a suitable starting point for discovering novel structure-activity relationships within the indole-2-carboxamide chemical space. Procurement is most appropriate for academic screening centers and pharmaceutical hit-finding groups with access to diverse assay panels.

SAR of N1-Benzyl vs. N1-Alkyl Substitution

The compound's N1-benzyl substitution pattern represents an underexplored region of indole-2-carboxamide chemical space relative to the well-characterized N1-methyl (ICAM-a/b) and N1-H (ORG27569) analogs [1]. Systematic SAR studies comparing this compound with N1-methyl and N1-H analogs across CB1/CB2 binding, functional, and biased signaling assays could establish the contribution of N1-benzyl bulk to receptor pharmacology. This application is particularly relevant for medicinal chemistry groups optimizing allosteric modulator selectivity [1].

Negative Control for Indole-2-carboxamide Bioassays

Pending experimental confirmation of its biological inactivity (or a defined activity profile), this compound could serve as a chemotype-matched control in assays employing active indole-2-carboxamides. Its structural similarity to the 1-benzylindole-2-carboxamide CK2 inhibitor series [2] makes it a candidate for use as an inactive analog in kinase selectivity counter-screens, provided that confirmatory testing establishes the absence of CK2 inhibition at relevant concentrations.

Computational Modeling Benchmark

The compound's well-defined structure, computed physicochemical parameters (MW: 363.5, XLogP3-AA: 3.6, TPSA: ~64 Ų) [3], and the absence of confounding biological activity data make it suitable as a benchmarking compound for computational docking, molecular dynamics, and QSAR model development targeting the indole-2-carboxamide pharmacophore. Its N1-benzyl group provides an additional aromatic interaction site for evaluating scoring function performance in virtual screening campaigns.

Application
Selection Property
Validation Focus
Target deconvolution studies
Structurally underexplored indole-2-carboxamide
Broad-panel target identification assays
N1-substituent SAR exploration
N1-benzyl vs. N1-alkyl substitution
CB1/CB2 binding and biased signaling assays
Chemotype-matched negative control
1-Benzylindole-2-carboxamide core
CK2 inhibition counter-screen confirmation
Computational benchmark
Well-defined computed properties, no confounding bioactivity
Docking and scoring function validation
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